molecular formula C12H16F2N2 B6362443 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine CAS No. 1240580-49-7

1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine

Cat. No. B6362443
CAS RN: 1240580-49-7
M. Wt: 226.27 g/mol
InChI Key: MGAVNQSNWVRMJT-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, form (solid, liquid, gas), solubility, melting point, boiling point, and more . These properties can be determined through laboratory analysis.

Scientific Research Applications

1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine has been studied for its potential applications in various scientific research areas. It has been found to be useful in the study of biochemical processes, such as enzymatic reactions, and in the study of physiological processes, such as the regulation of cell signaling pathways. It has also been studied for its potential use as a drug target, as it has been found to have an affinity for certain receptors in the body. Additionally, it has been studied for its potential use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine is not fully understood, but it is believed to act as a modulator of various biochemical and physiological processes. It has been found to interact with certain receptors in the body, which can lead to the modulation of various cellular processes, such as gene expression and protein synthesis. Additionally, it has been found to interact with enzymes, which can lead to the modulation of various metabolic processes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to interact with certain receptors in the body, which can lead to the modulation of various cellular processes, such as gene expression and protein synthesis. Additionally, it has been found to interact with enzymes, which can lead to the modulation of various metabolic processes. It has also been found to have an affinity for certain receptors in the body, which can lead to the modulation of various physiological processes, such as the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine in laboratory experiments has a variety of advantages and limitations. One of the advantages of using this compound in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of biochemical and physiological studies. Additionally, it has been found to have an affinity for certain receptors in the body, which can be useful in studies of drug targets and drug action.
However, there are also some limitations to using this compound in laboratory experiments. One of the limitations is that the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, the compound is relatively new and has not been studied extensively, which can limit the amount of information available about the compound and its potential uses.

Future Directions

The potential applications of 1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine are still being explored, and there are a variety of future directions that could be taken. One potential future direction is to further investigate the mechanism of action of this compound and to develop methods to more effectively utilize the compound in laboratory experiments. Additionally, further research could be conducted to explore the potential use of this compound as a drug target and to develop methods to more effectively utilize the compound in drug development. Furthermore, further research could be conducted to explore the potential use of this compound in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. Finally, further research could be conducted to explore the potential use of this compound in the study of biochemical and physiological processes, such as the regulation of cell signaling pathways.

Synthesis Methods

1-[(2,3-Difluorophenyl)methyl]-2-methylpiperazine can be synthesized from 2,3-difluorophenylmethanol and 2-methylpiperazine in a three-step process. The first step involves the reaction of 2,3-difluorophenylmethanol with 2-methylpiperazine in aqueous solution to form the difluorophenylmethylpiperazine ester. The second step involves the hydrolysis of the ester to form the difluorophenylmethylpiperazine, which is then reacted with a base in the third step to form the desired product, 1-(2,3-difluorophenyl)methyl-2-methylpiperazine.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s handled and used. Safety data sheets provide information on potential hazards, safe handling practices, and emergency procedures .

properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c1-9-7-15-5-6-16(9)8-10-3-2-4-11(13)12(10)14/h2-4,9,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAVNQSNWVRMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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